molecular formula C21H21NO3 B11581412 cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11581412
M. Wt: 335.4 g/mol
InChI Key: BXQXBFHXNBHQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone is a complex organic compound that features a cyclopropyl group, an indole moiety, and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the indole core, followed by the introduction of the methoxyphenoxyethyl side chain and the cyclopropyl group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Methoxyphenoxyethyl Side Chain: This step may involve etherification reactions using 4-methoxyphenol and an appropriate alkylating agent.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using carbenes or carbenoid reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in targeting neurological and inflammatory pathways.

    Materials Science: Its unique structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the methoxyphenoxyethyl side chain can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a different substitution pattern on the indole ring.

    Tryptophan: An essential amino acid with an indole side chain.

The uniqueness of this compound lies in its combination of a cyclopropyl group, an indole core, and a methoxyphenoxyethyl side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

cyclopropyl-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C21H21NO3/c1-24-16-8-10-17(11-9-16)25-13-12-22-14-19(21(23)15-6-7-15)18-4-2-3-5-20(18)22/h2-5,8-11,14-15H,6-7,12-13H2,1H3

InChI Key

BXQXBFHXNBHQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.